molecular formula C27H22ClN3 B12782787 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride CAS No. 90358-73-9

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride

Cat. No.: B12782787
CAS No.: 90358-73-9
M. Wt: 423.9 g/mol
InChI Key: WNRBQYKPCOJPOB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound can also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride is unique due to its combination of multiple aromatic rings and heterocyclic elements, which confer specific biological activities and potential therapeutic applications.

Properties

CAS No.

90358-73-9

Molecular Formula

C27H22ClN3

Molecular Weight

423.9 g/mol

IUPAC Name

3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene;hydrochloride

InChI

InChI=1S/C27H21N3.ClH/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20;/h1-18,25,27-28H;1H

InChI Key

WNRBQYKPCOJPOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6.Cl

Origin of Product

United States

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